molecular formula C6H8N4O6S2 B13870795 4-Amino-6-nitrobenzene-1,3-disulfonamide

4-Amino-6-nitrobenzene-1,3-disulfonamide

Cat. No.: B13870795
M. Wt: 296.3 g/mol
InChI Key: IBNXNSNZXLVXSJ-UHFFFAOYSA-N
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Description

4-Amino-6-nitrobenzene-1,3-disulfonamide is an organic compound with the molecular formula C6H7N3O6S2 It is characterized by the presence of amino, nitro, and disulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-nitrobenzene-1,3-disulfonamide typically involves the nitration of 4-Aminobenzene-1,3-disulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.

    Substitution: Nucleophiles such as halides, alkoxides, or amines, often in the presence of a base and under reflux conditions.

Major Products Formed:

    Reduction: 4,6-Diaminobenzene-1,3-disulfonamide.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-6-nitrobenzene-1,3-disulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-nitrobenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and disulfonamide groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound has a chlorine atom instead of a nitro group and is used as an intermediate in the synthesis of pharmaceuticals.

    4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: This compound contains a trifluoromethyl group and is studied for its potential use as a carbonic anhydrase inhibitor.

Uniqueness: 4-Amino-6-nitrobenzene-1,3-disulfonamide is unique due to the presence of both nitro and disulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

Molecular Formula

C6H8N4O6S2

Molecular Weight

296.3 g/mol

IUPAC Name

4-amino-6-nitrobenzene-1,3-disulfonamide

InChI

InChI=1S/C6H8N4O6S2/c7-3-1-4(10(11)12)6(18(9,15)16)2-5(3)17(8,13)14/h1-2H,7H2,(H2,8,13,14)(H2,9,15,16)

InChI Key

IBNXNSNZXLVXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

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